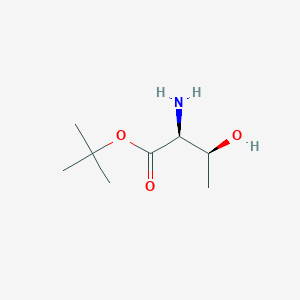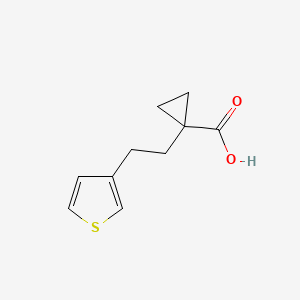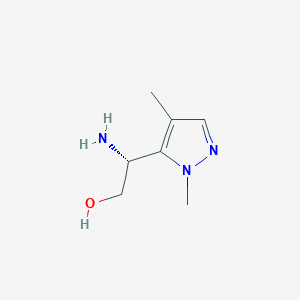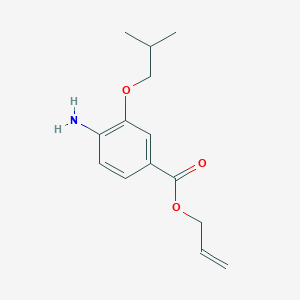![molecular formula C12H27N3O3 B13567701 2,2'-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}azanediyl)di(ethan-1-ol) CAS No. 86377-11-9](/img/structure/B13567701.png)
2,2'-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}azanediyl)di(ethan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazineethanol,4-[2-[bis(2-hydroxyethyl)amino]ethyl]- is a complex organic compound with the molecular formula C12H27N3O3 . It contains a piperazine ring substituted with ethanol and bis(2-hydroxyethyl)amino groups, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
The synthesis of 1-Piperazineethanol,4-[2-[bis(2-hydroxyethyl)amino]ethyl]- typically involves the reaction of piperazine with ethylene oxide and diethanolamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 60-80°C and a pressure of 1-2 atm to ensure optimal yield .
Industrial production methods often involve large-scale reactors with precise control over temperature, pressure, and reaction time to ensure consistent quality and high yield of the compound. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Piperazineethanol,4-[2-[bis(2-hydroxyethyl)amino]ethyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino groups can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted derivatives.
Condensation: The hydroxyl and amino groups can participate in condensation reactions with carboxylic acids or anhydrides to form amides or esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures ranging from -10°C to 100°C .
Scientific Research Applications
1-Piperazineethanol,4-[2-[bis(2-hydroxyethyl)amino]ethyl]- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is employed in the study of enzyme kinetics and protein-ligand interactions due to its ability to form stable complexes with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with piperazine-based structures, which are known for their therapeutic properties.
Mechanism of Action
The mechanism of action of 1-Piperazineethanol,4-[2-[bis(2-hydroxyethyl)amino]ethyl]- involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their conformation and activity. The pathways involved include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar compounds to 1-Piperazineethanol,4-[2-[bis(2-hydroxyethyl)amino]ethyl]- include:
1-(2-Hydroxyethyl)piperazine: This compound has a simpler structure with only one hydroxyethyl group attached to the piperazine ring. It is used in similar applications but lacks the additional functional groups that enhance the versatility of 1-Piperazineethanol,4-[2-[bis(2-hydroxyethyl)amino]ethyl]-.
4-(2-Hydroxyethyl)piperazine-1-ethanol: This compound has two hydroxyethyl groups attached to the piperazine ring, making it structurally similar but with different spatial arrangement and reactivity.
Bis(2-hydroxyethyl)amine: This compound contains two hydroxyethyl groups attached to an amine, making it a simpler analog with fewer functional groups and lower molecular complexity.
The uniqueness of 1-Piperazineethanol,4-[2-[bis(2-hydroxyethyl)amino]ethyl]- lies in its combination of multiple functional groups, which provide a wide range of chemical reactivity and applications in various fields.
Properties
CAS No. |
86377-11-9 |
|---|---|
Molecular Formula |
C12H27N3O3 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
2-[4-[2-[bis(2-hydroxyethyl)amino]ethyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C12H27N3O3/c16-10-7-14-4-1-13(2-5-14)3-6-15(8-11-17)9-12-18/h16-18H,1-12H2 |
InChI Key |
JRCHHZYXSRUQSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCN(CCO)CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-{1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}cyclopropane-1-carboxylicacid](/img/structure/B13567668.png)

![2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13567675.png)



![3-(Bicyclo[2.2.1]heptan-2-yl)-1,1,1-trifluoropropan-2-ol](/img/structure/B13567691.png)
